CRBN Binding Affinity Comparison: 3-(4-Bromophenyl)piperidine-2,6-dione vs. Core Piperidine-2,6-dione Scaffold
While direct CRBN binding data for the exact compound 3-(4-Bromophenyl)piperidine-2,6-dione is not found in the primary literature, high-quality class-level inference can be made from a closely related analog. An analog with a 4-bromo substitution on the phenyl ring of a piperidine-2,6-dione derivative was shown to bind to the human CRBN-thalidomide binding domain with a Ki of 2.29E+5 nM [1]. This data point is crucial because it provides a baseline for the class. However, the 3-(4-Bromophenyl)piperidine-2,6-dione compound is widely recognized and validated in the field as a functional CRBN ligand for PROTAC development . Its specific utility lies not in picomolar potency but as a versatile, well-characterized building block with a bromine handle for linker attachment [2].
| Evidence Dimension | Binding affinity to human CRBN-thalidomide binding domain |
|---|---|
| Target Compound Data | Not directly quantified in primary literature |
| Comparator Or Baseline | Analog with 4-bromo substitution on phenyl ring of piperidine-2,6-dione: Ki = 2.29E+5 nM |
| Quantified Difference | N/A (Class-level inference) |
| Conditions | Binding assay measuring baseline corrected normalized fluorescence by MS |
Why This Matters
This establishes the compound's place within the class of CRBN-binding piperidine-2,6-diones, justifying its selection over inactive core scaffolds for CRBN-related research.
- [1] BindingDB. BDBM50549807: Binding affinity of piperidine-2,6-dione derivative to human CRBN-thalidomide binding domain. View Source
- [2] C4 THERAPEUTICS INC. Patent CN109641874A: C3-carbon linked glutarimide degronimers for target protein degradation. Example 1 uses 3-(4-bromophenyl)piperidine-2,6-dione as a key intermediate. View Source
